4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester
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Overview
Description
4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester is a boronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a fluorine atom, a piperidine ring, and a boronic acid pinacol ester group. These features make it a valuable reagent in the formation of carbon-carbon bonds, facilitating the synthesis of various complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 4-Fluoro-3-piperidinomethylphenylboronic acid. This can be achieved through the reaction of 4-Fluoro-3-piperidinomethylphenylboronic acid with pinacol in the presence of a suitable catalyst.
Esterification: The boronic acid intermediate is then esterified with pinacol to form the desired pinacol ester. This reaction is usually carried out under mild conditions to prevent the decomposition of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation.
Free Boronic Acids: Formed through hydrolysis.
Scientific Research Applications
4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center. This process involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic acid group transfers the organic group to the palladium center.
Reductive Elimination: The final product is formed through reductive elimination, regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid Pinacol Ester: Lacks the fluorine and piperidine groups, making it less versatile in certain reactions.
3-Fluoro-4-pyridineboronic Acid Pinacol Ester: Contains a pyridine ring instead of a piperidine ring, leading to different reactivity and applications.
4-Fluoro-3-piperidinomethylphenylboronic Acid: The non-esterified form, which may have different solubility and reactivity properties.
The unique combination of the fluorine atom, piperidine ring, and boronic acid pinacol ester group in this compound makes it a valuable and versatile compound in various fields of research and industry.
Properties
IUPAC Name |
1-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-8-9-16(20)14(12-15)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPAMTPXCIQFKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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